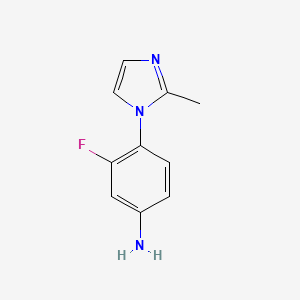
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline
Descripción general
Descripción
3-Fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline is a compound that can be associated with the class of fluorinated imidazoles. These compounds are of interest due to their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of drugs such as antitumor agents. The presence of both a fluorine atom and an imidazole ring in the molecule suggests that it may exhibit unique chemical behavior and biological activity.
Synthesis Analysis
The synthesis of related fluorinated imidazole compounds has been reported in the literature. For instance, a regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines was achieved using Selectfluor as the fluorinating reagent in aqueous conditions, which resulted in moderate to good yields of the monofluorinated product . Although this does not directly describe the synthesis of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline, it provides insight into the methodologies that could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline would consist of a fluorine atom attached to a benzene ring, which is further substituted with an imidazole ring bearing a methyl group. The fluorine atom is likely to influence the electronic properties of the benzene ring due to its high electronegativity, potentially affecting the reactivity of the compound.
Chemical Reactions Analysis
Fluorinated imidazoles can undergo various chemical reactions, including electrophilic substitution and nucleophilic substitution, depending on the substituents present on the benzene ring and the imidazole moiety. The fluorine atom can activate the benzene ring towards electrophilic aromatic substitution, while the imidazole ring can participate in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline would be influenced by the presence of the fluorine atom and the imidazole ring. The compound is expected to have a relatively high melting point and stability due to the aromatic nature and the strong carbon-fluorine bond. The electron-withdrawing effect of the fluorine atom could also impact the acidity and basicity of the compound, as well as its solubility in organic solvents and water.
Safety And Hazards
Propiedades
IUPAC Name |
3-fluoro-4-(2-methylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-13-4-5-14(7)10-3-2-8(12)6-9(10)11/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHACCHDMXPSXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-(2-methyl-1H-imidazol-1-yl)aniline | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3-Cyanopyridin-2-yl)amino]acetic acid](/img/structure/B1291241.png)








